
Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound characterized by its unique molecular structure
準備方法
The synthesis of Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the core thiophene structure. One common synthetic route includes the following steps:
Formation of the Thiophene Core: : The thiophene ring is constructed using appropriate precursors such as 2-bromothiophene and a suitable organometallic reagent.
Introduction of the Cyano Group: : The cyano group (-CN) is introduced at the 4-position of the thiophene ring through a nucleophilic substitution reaction.
Methylation: : The methyl group (-CH3) is added at the 3-position of the thiophene ring using a methylating agent like methyl iodide.
Amidation: : The carboxylate group is converted to an amide by reacting with 2-chloro-6-fluorobenzamide under appropriate conditions.
Esterification: : Finally, the carboxylic acid group is esterified using ethanol to form the ethyl ester derivative.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
化学反応の分析
Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the cyano group to an amine.
Substitution: : Substitution reactions at different positions of the thiophene ring can be achieved using various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
科学的研究の応用
This compound has several scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.
類似化合物との比較
Ethyl 5-(2-chloro-6-fluorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate is unique due to its specific structural features. Similar compounds include:
Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate
Ethyl 5-(2-chloro-6-fluorobenzamido)thiophene-2-carboxylate
These compounds share similar functional groups but differ in their core structures, leading to variations in their properties and applications.
特性
IUPAC Name |
ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S/c1-3-23-16(22)13-8(2)9(7-19)15(24-13)20-14(21)12-10(17)5-4-6-11(12)18/h4-6H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTDKRPHFFQWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=CC=C2Cl)F)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
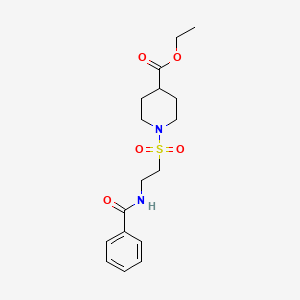
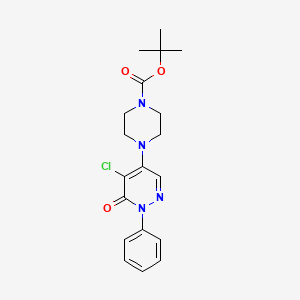
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2788596.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2788597.png)
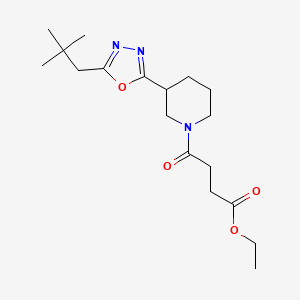
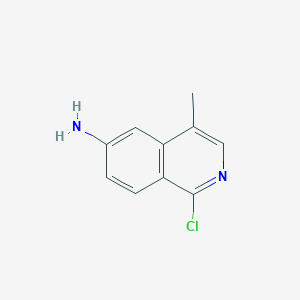

![methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2788607.png)
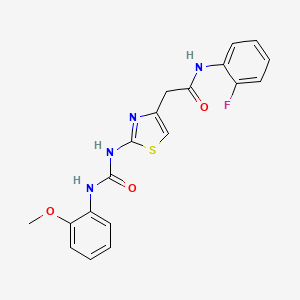
![N'-(2,4-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2788612.png)
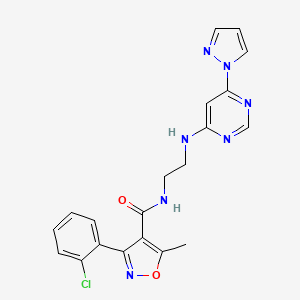
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2788614.png)
![2-methyl-5-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole, cis](/img/structure/B2788615.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2788616.png)
